molecular formula C11H12N4O3 B13192989 5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13192989
M. Wt: 248.24 g/mol
InChI Key: PPXQARDZZFIGLC-UHFFFAOYSA-N
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Description

5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a methoxypyridazinyl group

Preparation Methods

The synthesis of 5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methoxypyridazinyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole or pyridazinyl rings are replaced by other functional groups. Common reagents include halides and organometallic compounds.

Scientific Research Applications

5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds to 5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. For example:

    1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone: This compound has a pyrrolidinyl and phenoxyethanone substituent, which may confer different biological properties.

    (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone: The presence of a piperazinyl and methylthio group may result in unique chemical and biological characteristics.

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

5-ethyl-1-(6-methoxypyridazin-3-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H12N4O3/c1-3-8-7(11(16)17)6-12-15(8)9-4-5-10(18-2)14-13-9/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

PPXQARDZZFIGLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C2=NN=C(C=C2)OC)C(=O)O

Origin of Product

United States

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